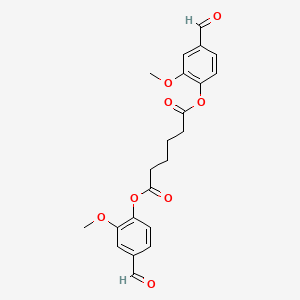
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is a chemical compound known for its unique properties and applications. It is also referred to as N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide. This compound is notable for its ability to chelate heavy metals, making it useful in various fields, including environmental science and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or thiols.
Applications De Recherche Scientifique
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for heavy metals in analytical chemistry.
Biology: Employed in studies involving metal ion homeostasis and detoxification.
Medicine: Investigated for its potential in treating heavy metal poisoning due to its chelating properties.
Industry: Utilized in the purification of industrial effluents containing heavy metals.
Mécanisme D'action
The mechanism of action of Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to metal ions, forming chelates that can be easily removed from the system. This mechanism is particularly effective in detoxifying heavy metals such as mercury, lead, and cadmium .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-bis(2-mercaptoethyl)isophthalamide: Similar structure but different functional groups.
Uniqueness
Bis(2-sulfanylethyl) benzene-1,3-dicarboxylate is unique due to its dual thiol groups, which provide strong binding affinity for heavy metals. This makes it more effective in chelation compared to other similar compounds .
Propriétés
Numéro CAS |
188593-64-8 |
|---|---|
Formule moléculaire |
C12H14O4S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
bis(2-sulfanylethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4S2/c13-11(15-4-6-17)9-2-1-3-10(8-9)12(14)16-5-7-18/h1-3,8,17-18H,4-7H2 |
Clé InChI |
OXKUOWHDARPANL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)OCCS)C(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


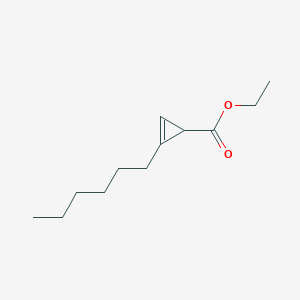
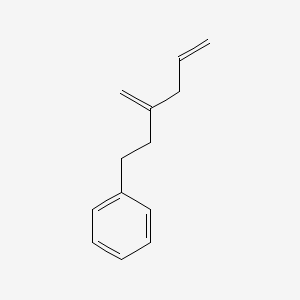
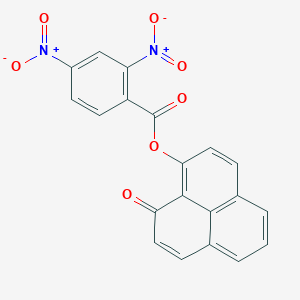
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
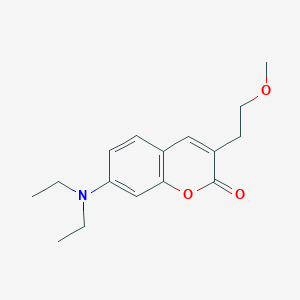
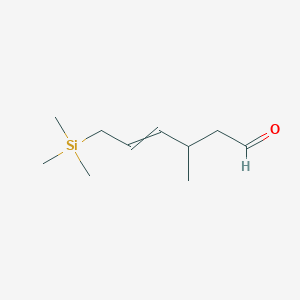
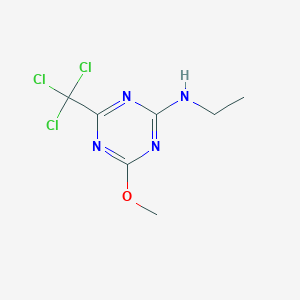
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
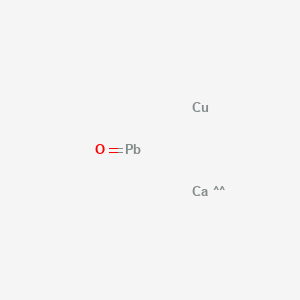
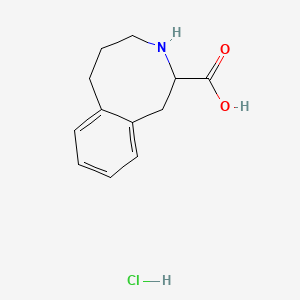
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
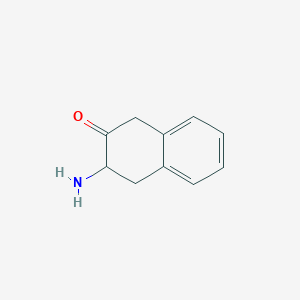
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
